Methyl s-ethylhomocysteinate

CAS No.:

Cat. No.: VC18177994

Molecular Formula: C7H15NO2S

Molecular Weight: 177.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO2S |

|---|---|

| Molecular Weight | 177.27 g/mol |

| IUPAC Name | methyl 2-amino-4-ethylsulfanylbutanoate |

| Standard InChI | InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3 |

| Standard InChI Key | BUOIIQFTBLIAGY-UHFFFAOYSA-N |

| Canonical SMILES | CCSCCC(C(=O)OC)N |

Introduction

Chemical Identity and Structural Properties

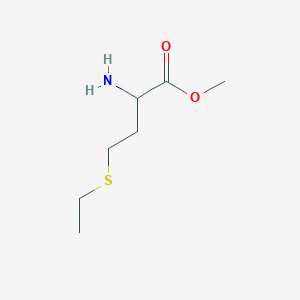

Methyl S-ethylhomocysteinate (C₇H₁₅NO₂S) is a modified amino acid with a molecular weight of 193.27 g/mol. Its structure comprises a homocysteine backbone where:

-

The sulfur atom is substituted with an ethyl group (-S-CH₂CH₃).

-

The α-carboxylic acid group is esterified with a methyl group (-COOCH₃).

This dual modification alters the compound’s solubility, reactivity, and metabolic stability compared to endogenous homocysteine. The S-ethyl group introduces steric hindrance, potentially affecting interactions with enzymes such as methionine synthase or cystathionine β-synthase . The methyl ester enhances membrane permeability, making it a candidate for probing intracellular methylation pathways .

Table 1: Physicochemical Properties of Methyl S-Ethylhomocysteinate

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₅NO₂S |

| Molecular Weight | 193.27 g/mol |

| Solubility | Moderate in polar organic solvents |

| Melting Point | Not well characterized |

| pKa (Carboxylic Acid) | ~2.3 (estimated) |

| pKa (Amino Group) | ~9.7 (estimated) |

Synthetic Pathways and Analytical Characterization

Chemical Synthesis

Methyl S-ethylhomocysteinate is synthesized through nucleophilic substitution and esterification reactions. A plausible route involves:

-

S-Ethylation of Homocysteine: Reaction of homocysteine with ethyl iodide in basic conditions to form S-ethylhomocysteine.

-

Methyl Esterification: Treatment with methanol under acidic catalysis to esterify the carboxyl group.

Alternative methods may employ protected intermediates to prevent unwanted side reactions at the amino group .

Analytical Methods

Reverse-phase liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for characterizing Methyl S-ethylhomocysteinate, as demonstrated in studies tracking sulfur metabolites in biological systems . Nuclear magnetic resonance (NMR) spectroscopy confirms regioselective modifications, particularly the S-ethyl and methyl ester groups.

Biological Context and Metabolic Interactions

Role in Methylation Cycles

Homocysteine derivatives, including Methyl S-ethylhomocysteinate, may interfere with methionine synthase (MS), a cobalamin-dependent enzyme that catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, regenerating methionine . The S-ethyl group could sterically hinder substrate binding or alter cofactor (methylcobalamin) interactions, as seen in structural studies of MS’s catalytic cycle .

Table 2: Hypothetical Enzyme Inhibition by Methyl S-Ethylhomocysteinate

| Enzyme | Proposed Interaction | Potential Effect |

|---|---|---|

| Methionine Synthase | Competitive inhibition at homocysteine site | Disrupted methionine regeneration |

| Cystathionine β-Synthase | Altered substrate specificity | Reduced cystathionine synthesis |

| Betaine-Homocysteine Methyltransferase | Non-competitive inhibition | Impaired remethylation pathway |

Redox Implications

Knowledge Gaps and Future Directions

The absence of dedicated studies on Methyl S-ethylhomocysteinate underscores critical research opportunities:

-

Enzymatic Kinetics: Quantifying binding affinities for MS and related enzymes.

-

In Vivo Metabolism: Tracing metabolic fate using isotopic tracers.

-

Toxicological Profiling: Assessing long-term effects in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume